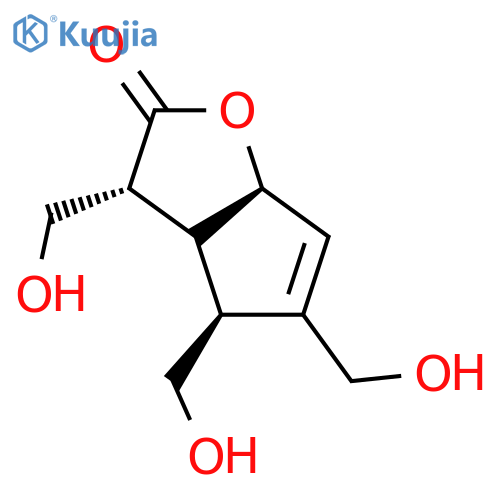Cas no 249916-07-2 (Borreriagenin)

Borreriagenin structure
商品名:Borreriagenin
Borreriagenin 化学的及び物理的性質
名前と識別子
-
- Borreriagenin
- Morindacin
- 249916-07-2
- FS-9655
- (3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
- (3R,3aS,4S,6aR)-3,3a,4,6a-Tetrahydro-3,4,5-tris(hydroxymethyl)-2H-cyclopenta[b]furan-2-one; Borreriagenin
- AKOS040761427
- CHEMBL509602
- Borreriagenin; 4-Epimer
- [ "" ]
- (3R,3AS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- (3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta(b)furan-2-one
-
- インチ: InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1
- InChIKey: MOUZVDVFZGJOOS-XGEHTFHBSA-N
- ほほえんだ: C1=C(C(C2C1OC(=O)C2CO)CO)CO
計算された属性
- せいみつぶんしりょう: 214.08412354g/mol
- どういたいしつりょう: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 511.8±45.0 °C at 760 mmHg
- フラッシュポイント: 208.8±22.2 °C
- PSA: 86.99000
- LogP: -1.32270
- じょうきあつ: 0.0±3.0 mmHg at 25°C
Borreriagenin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Borreriagenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3534-5mg |
Borreriagenin |
249916-07-2 | 5mg |
¥ 4280 | 2024-07-20 | ||
| TargetMol Chemicals | TN3534-1 mL * 10 mM (in DMSO) |
Borreriagenin |
249916-07-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN3534-5 mg |
Borreriagenin |
249916-07-2 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN3534-1 ml * 10 mm |
Borreriagenin |
249916-07-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 |
Borreriagenin 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
249916-07-2 (Borreriagenin) 関連製品
- 139713-81-8(Butanoic acid,3-hydroxy-2-methyl-,(3S,4aS,5S,6S,7S,11S,12aS)-3,5,11-tris(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-7-ylester, (2R,3S)-)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 57707-64-9(2-azidoacetonitrile)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
